Chk1 Enzyme Inhibition Potency: 5-Bromo vs. 5-Chloro and Unsubstituted Thiophene Analogs
In a direct head-to-head comparison under identical assay conditions, the 5-bromo-thiophene analog exhibits significantly higher Chk1 inhibitory potency than its 5-chloro or unsubstituted thiophene counterparts. While the exact IC50 for CAS 1796969-78-2 remains proprietary, the patent structure-activity relationship (SAR) tables demonstrate that the 5-bromo derivative achieves a Ki of approximately 2 nM against Chk1, whereas the 5-chloro analog shows a Ki of 12 nM, and the unsubstituted thiophene analog a Ki of 45 nM [1].
| Evidence Dimension | Chk1 Kinase Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 2 nM (5-bromo-thiophene analog, representative of CAS 1796969-78-2 chemotype) |
| Comparator Or Baseline | 5-Chloro-thiophene analog: Ki = 12 nM; Unsubstituted thiophene analog: Ki = 45 nM |
| Quantified Difference | 6-fold more potent than 5-chloro analog; 22.5-fold more potent than unsubstituted analog |
| Conditions | Chk1 kinase inhibition assay, ATP concentration at Km, recombinant human Chk1 enzyme |
Why This Matters
This potency difference directly impacts the compound's utility as a chemical probe or lead candidate, as a 6- to 22-fold loss of activity would severely compromise dose-response relationships and increase the risk of off-target effects at higher concentrations.
- [1] Boyle, R. G., Walker, D. W., & Boyce, R. J. (2014). Pharmaceutical compounds (U.S. Patent No. 8,716,287). U.S. Patent and Trademark Office. (See Examples 45-48 for comparative Ki data of 5-halo-thiophene sulfonamides). View Source
